3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid
Overview
Description
Scientific Research Applications
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Pharmaceutical Industry - Benzocaine Synthesis
- Benzocaine, the ethyl ester of p-aminobenzoic acid, is an anesthetic that blocks nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom . The synthesis of benzocaine can be achieved by two different approaches: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or it could start with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .
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Phytochemistry - Hydroxybenzoic and Hydroxycinnamic Acids
- Simple phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . These compounds present high commercial value and have applications in the cosmetic, food, pharmaceutical, and health industries . They exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
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Polyvinyl Chloride (PVC) Stabilizer
- A study has shown that mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid can be used as a novel thermal stabilizer for polyvinyl chloride (PVC) . PVC is a widely used synthetic plastic polymer, and thermal stabilizers are crucial in preventing the degradation of PVC during processing.
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Synthesis of Bioactive Compounds
- A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized . These compounds were evaluated for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity . Among the synthesized derivatives, one compound exhibited the highest inhibition in the DPPH and ABTS antioxidant activity evaluation . This compound also showed significant cytotoxicity against the cervical cancer cell line (HeLa) .
properties
IUPAC Name |
3-[[(E)-4-oxopent-2-en-2-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(6-9(2)14)13-11-5-3-4-10(7-11)12(15)16/h3-7,13H,1-2H3,(H,15,16)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZENSVPIXIGPFQ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1E,2E)-3-hydroxy-1-methylbut-2-en-1-ylidene]amino}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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